![molecular formula C14H16O6S B14303863 Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate CAS No. 112841-15-3](/img/structure/B14303863.png)
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate is an organic compound with the molecular formula C14H16O6S. This compound is characterized by the presence of a benzenesulfonyl group attached to a prop-1-en-2-yl chain, which is further connected to a propanedioate moiety. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate typically involves the reaction of benzenesulfonyl chloride with dimethyl propanedioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The propanedioate moiety can chelate metal ions, affecting their availability and activity in biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl [3-(methylsulfonyl)prop-1-en-2-yl]propanedioate
- Dimethyl [3-(ethylsulfonyl)prop-1-en-2-yl]propanedioate
- Dimethyl [3-(phenylsulfonyl)prop-1-en-2-yl]propanedioate
Uniqueness
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
112841-15-3 |
|---|---|
Formule moléculaire |
C14H16O6S |
Poids moléculaire |
312.34 g/mol |
Nom IUPAC |
dimethyl 2-[3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate |
InChI |
InChI=1S/C14H16O6S/c1-10(12(13(15)19-2)14(16)20-3)9-21(17,18)11-7-5-4-6-8-11/h4-8,12H,1,9H2,2-3H3 |
Clé InChI |
DJRVVLYGVOTGLE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=C)CS(=O)(=O)C1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



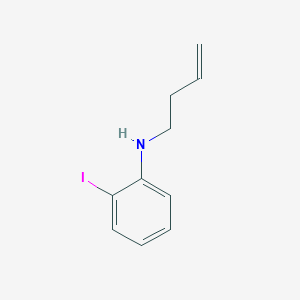
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
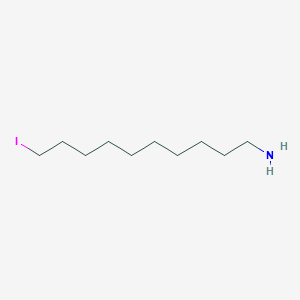
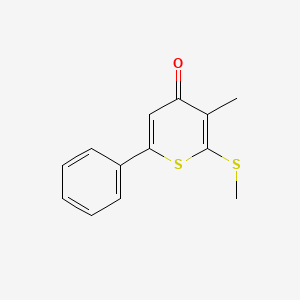
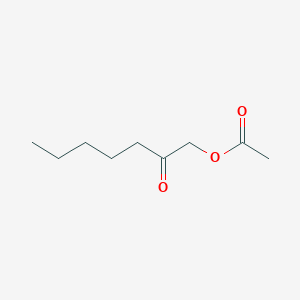
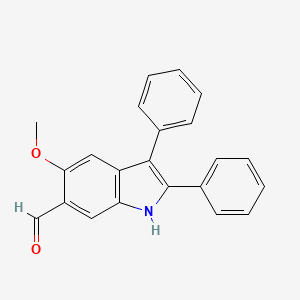
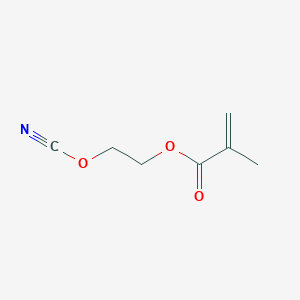
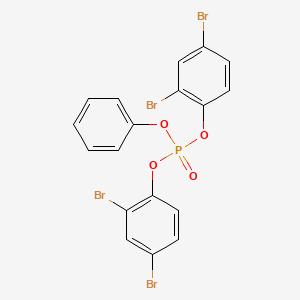
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
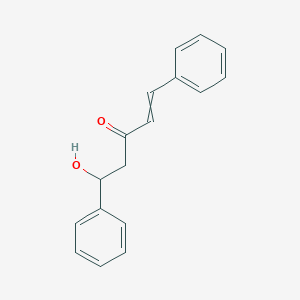
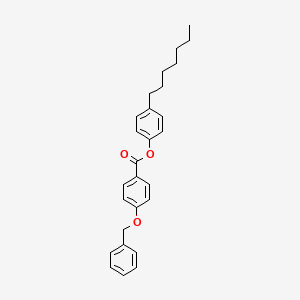
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
